EGFR Tyrosine Kinase Inhibition: 50-Fold Greater Potency than Erbstatin
Lavendustin A inhibits epidermal growth factor receptor (EGFR)-associated tyrosine kinase with an IC50 of 4.4 ng/mL, which is approximately 50 times more inhibitory than erbstatin, another natural product-derived tyrosine kinase inhibitor [1][2].
| Evidence Dimension | EGFR-associated tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 4.4 ng/mL (11 nM) |
| Comparator Or Baseline | Erbstatin |
| Quantified Difference | Lavendustin A is approximately 50 times more potent than erbstatin |
| Conditions | In vitro cell-free assay using EGFR-associated tyrosine kinase preparation |
Why This Matters
Researchers requiring potent EGFR kinase inhibition for in vitro assays or cell-based studies cannot substitute erbstatin and expect comparable target engagement at equivalent concentrations.
- [1] Onoda T, Iinuma H, Sasaki Y, Hamada M, Isshiki K, Naganawa H, Takeuchi T, Tatsuta K, Umezawa K. Isolation of a novel tyrosine kinase inhibitor, lavendustin A, from Streptomyces griseolavendus. J Nat Prod. 1989 Nov-Dec;52(6):1252-7. doi: 10.1021/np50066a009. PMID: 2614420. View Source
- [2] Umezawa K. [Inhibitors of oncogene product functions]. Gan To Kagaku Ryoho. 1990 Mar;17(3 Pt 1):315-21. Japanese. PMID: 2155583. View Source
